An In-depth Technical Guide to 3-Butoxy-2,6-difluorobenzyl Bromide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Butoxy-2,6-difluorobenzyl Bromide: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][2][3] 3-Butoxy-2,6-difluorobenzyl bromide is a bespoke chemical intermediate designed to leverage these benefits. As a highly reactive alkylating agent, it serves as a versatile building block for introducing the 3-butoxy-2,6-difluorobenzyl moiety into complex molecular architectures. The presence of two ortho-fluorine atoms creates a unique electronic environment that enhances the electrophilicity of the benzylic carbon, making it an efficient substrate for nucleophilic substitution. The butoxy group provides a lipophilic handle, which can be crucial for modulating solubility and optimizing interactions within hydrophobic binding pockets of biological targets.
This guide provides a comprehensive technical overview of 3-Butoxy-2,6-difluorobenzyl bromide, detailing a robust synthetic pathway, its core physicochemical and spectroscopic properties, its anticipated chemical reactivity, and its potential applications as a key building block for researchers, particularly those in the field of drug development.
PART 1: Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key data for 3-Butoxy-2,6-difluorobenzyl bromide are summarized below.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 1706446-25-4 | [4][5] |
| Molecular Formula | C₁₁H₁₃BrF₂O | [5] |
| Molecular Weight | 279.12 g/mol | [5] |
| Appearance | Corrosive Liquid (predicted) | [4] |
| SMILES | CCCCOC1=CC=C(F)C(CBr)=C1F | [5] |
Safety and Handling
As a functionalized benzyl bromide, 3-Butoxy-2,6-difluorobenzyl bromide is classified as a corrosive and lachrymatory substance.[4] It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, within a certified chemical fume hood.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]
-
Precautionary Measures: Avoid inhalation of vapors. Prevent contact with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
PART 2: Synthesis of 3-Butoxy-2,6-difluorobenzyl Bromide
-
Directed Ortho-Metalation and Formylation: Introduction of a formyl (-CHO) group.
-
Williamson Ether Synthesis: Introduction of the butoxy (-OC₄H₉) group.
-
Reductive Bromination Sequence: Conversion of the aldehyde to the target benzyl bromide.
This sequence is strategically designed to install the substituents in the correct order, leveraging their directing effects to ensure high regioselectivity.
Synthetic Workflow Diagram
Caption: Proposed three-stage synthesis of 3-Butoxy-2,6-difluorobenzyl bromide.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on analogous reactions and should be optimized and performed with all necessary safety precautions by qualified personnel.
Step 1: Synthesis of 2,6-Difluorobenzaldehyde
This step utilizes a directed ortho-metalation followed by quenching with an electrophile, a standard method for formylating aromatic rings.[6][7][8] The fluorine atoms direct the lithium to the C2 position.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 1,3-difluorobenzene (11.4 g, 0.10 mol) to the cooled THF. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the resulting solution at -78 °C for 2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 11.7 g, 0.16 mol) dropwise, again keeping the temperature below -70 °C.
-
Workup: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully pouring it into a cold 1 M HCl solution (200 mL).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography to yield 2,6-difluorobenzaldehyde.
Step 2: Synthesis of 3-Butoxy-2,6-difluorobenzaldehyde
The highly activated aromatic ring of 2,6-difluorobenzaldehyde is susceptible to Nucleophilic Aromatic Substitution (SₙAr). Sodium butoxide will displace one of the fluorine atoms. The aldehyde group directs this substitution to the meta position (C3).
-
Setup: In a round-bottom flask, prepare sodium butoxide by carefully adding sodium metal (2.3 g, 0.10 mol) in portions to anhydrous n-butanol (150 mL) under an inert atmosphere.
-
Reaction: Once all the sodium has reacted, add 2,6-difluorobenzaldehyde (14.2 g, 0.10 mol) to the sodium butoxide solution.
-
Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully neutralize the excess base with 1 M HCl. Remove the butanol under reduced pressure.
-
Extraction & Purification: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-butoxy-2,6-difluorobenzaldehyde.
Step 3: Synthesis of 3-Butoxy-2,6-difluorobenzyl Bromide
This is a two-part final step involving the reduction of the aldehyde to a benzyl alcohol, followed by its conversion to the benzyl bromide using a mild brominating agent to avoid side reactions.
-
Reduction: Dissolve the 3-butoxy-2,6-difluorobenzaldehyde (19.8 g, 0.10 mol) in methanol (200 mL) and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.9 g, 0.05 mol) in small portions. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for another hour.
-
Reduction Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (DCM, 3 x 75 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield (3-butoxy-2,6-difluorophenyl)methanol, which can often be used in the next step without further purification.
-
Bromination (Appel Reaction): Dissolve the crude benzyl alcohol in anhydrous DCM (250 mL) under an inert atmosphere. Add triphenylphosphine (PPh₃, 28.9 g, 0.11 mol). Cool the solution to 0 °C and add carbon tetrabromide (CBr₄, 36.5 g, 0.11 mol) portion-wise.[5][9][10]
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours until the starting material is consumed (monitor by TLC).
-
Purification: Concentrate the reaction mixture under reduced pressure. Add hexanes to precipitate the triphenylphosphine oxide byproduct and filter. The filtrate contains the target product. Further purification by flash chromatography (silica gel, hexanes/ethyl acetate) will yield pure 3-Butoxy-2,6-difluorobenzyl bromide.
PART 3: Spectroscopic Characterization (Predicted)
Confirming the identity and purity of the final compound is critical. While experimental data is not published, the spectroscopic profile can be reliably predicted based on established principles of NMR and IR spectroscopy.
Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| ¹H | ~4.65 | t | J(H,F) ≈ 2 Hz | 2H, -CH ₂Br |
| ~7.25 | m | 1H, Ar-H | ||
| ~6.80 | m | 1H, Ar-H | ||
| ~4.05 | t | J(H,H) = 6.5 Hz | 2H, -OCH ₂CH₂CH₂CH₃ | |
| ~1.80 | sextet | J(H,H) = 7.0 Hz | 2H, -OCH₂CH ₂CH₂CH₃ | |
| ~1.50 | sextet | J(H,H) = 7.5 Hz | 2H, -OCH₂CH₂CH ₂CH₃ | |
| ~0.98 | t | J(H,H) = 7.4 Hz | 3H, -OCH₂CH₂CH₂CH ₃ | |
| ¹³C | ~160 | dd | J(C,F) ≈ 245, 10 Hz | C 3-O |
| ~158 | dd | J(C,F) ≈ 250, 8 Hz | C 2-F / C 6-F | |
| ~128 | t | J(C,F) ≈ 10 Hz | C 5 | |
| ~115 | dd | J(C,F) ≈ 20, 4 Hz | C 1 | |
| ~112 | dd | J(C,F) ≈ 25, 5 Hz | C 4 | |
| ~69 | s | -OC H₂- | ||
| ~31 | s | -OCH₂C H₂- | ||
| ~25 | t | J(C,F) ≈ 4 Hz | C H₂Br | |
| ~19 | s | -OCH₂CH₂C H₂- | ||
| ~14 | s | -C H₃ | ||
| ¹⁹F | ~ -115 to -125 | m | 2F, Ar-F |
Rationale for Predictions:
-
¹H NMR: The benzylic protons (-CH₂Br) are expected around 4.65 ppm, deshielded by the adjacent bromine and aromatic ring. They will appear as a triplet due to coupling with the two ortho-fluorine atoms ('through-space' or ⁴J(H,F) coupling). The aromatic protons will be in the typical 6.8-7.3 ppm region, showing complex splitting due to H-H and H-F couplings. The butoxy group will show its characteristic triplet-sextet-sextet-triplet pattern.
-
¹³C NMR: The carbons directly attached to fluorine (C2, C6) and oxygen (C3) will be significantly downfield and show large one-bond C-F coupling constants (~250 Hz). Other aromatic carbons will show smaller two- or three-bond C-F couplings. The benzylic carbon (-CH₂Br) is expected around 25 ppm, shifted upfield relative to non-fluorinated analogues due to the 'heavy atom effect' of bromine, and may show a small triplet splitting from the fluorine atoms.[11]
-
¹⁹F NMR: The two equivalent fluorine atoms are expected to appear as a single multiplet in the typical range for fluoroaromatics.
Predicted Infrared (IR) Spectroscopy Data
-
~2960-2870 cm⁻¹: C-H stretching (aliphatic, butoxy group)
-
~1620, 1480 cm⁻¹: C=C stretching (aromatic ring)
-
~1280-1240 cm⁻¹: C-O stretching (aryl ether)
-
~1220 cm⁻¹: -CH₂- wagging vibration
-
~1100-1000 cm⁻¹: C-F stretching
-
~600-500 cm⁻¹: C-Br stretching
PART 4: Reactivity and Synthetic Applications
Core Reactivity: The Enhanced Electrophile
3-Butoxy-2,6-difluorobenzyl bromide is a potent electrophile, primed for Sₙ2 reactions. Its reactivity is governed by several key factors:
-
Benzylic Position: The bromine is attached to a benzylic carbon. The transition state of an Sₙ2 reaction at this position is stabilized by the adjacent π-system of the aromatic ring, lowering the activation energy.
-
Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic attack.
-
Inductive Activation: The two ortho-fluorine atoms are strongly electron-withdrawing. They pull electron density from the aromatic ring via the sigma framework, which in turn makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.
This enhanced reactivity makes it an ideal reagent for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, under mild conditions.
Mechanism of Action: Sₙ2 Alkylation
Caption: Generalized Sₙ2 reaction mechanism with various nucleophiles.
Field-Proven Insights & Potential Applications
While specific applications for this exact molecule are not documented, its structural motifs are highly relevant in drug discovery. The 2,6-difluorobenzyl moiety is a known component in several biologically active compounds.[12] For example, it is used in the synthesis of inhibitors for viruses like Bovine Viral Diarrhea Virus (a surrogate for Hepatitis C) and in creating antagonists for gonadotropin-releasing hormone receptors.
The value of 3-Butoxy-2,6-difluorobenzyl bromide lies in its ability to:
-
Improve Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.
-
Modulate Lipophilicity: The butoxy group adds a significant lipophilic character, which can be tailored to enhance passage through cell membranes or to fit into hydrophobic pockets of a target enzyme or receptor.
-
Fine-Tune Conformation: The steric bulk and electronic nature of the fluorine and butoxy groups can lock the benzyl moiety into a specific conformation, which can be critical for achieving high binding affinity and selectivity.
Conclusion
3-Butoxy-2,6-difluorobenzyl bromide represents a highly valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its design incorporates features—a reactive benzylic bromide, activating difluoro-substitution, and a lipophilic butoxy sidechain—that are highly sought after for the development of novel therapeutic agents. While direct experimental data is limited, its properties and reactivity can be confidently predicted from established chemical principles. The proposed synthetic route offers a logical and practical approach to its preparation, enabling researchers to access this unique scaffold for incorporation into drug discovery programs. Adherence to strict safety protocols is essential when handling this potent and corrosive reagent. Its strategic use holds promise for creating next-generation pharmaceuticals with enhanced efficacy and optimized pharmacokinetic profiles.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved January 19, 2026, from [Link]
-
AA Blocks. (n.d.). 3-Butoxy-2,6-difluorobenzyl bromide. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 19, 2026, from [Link]
-
Mykhailiuk, P. K. (2019). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Butoxy-3,5-difluorobenzene (16). Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications: Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle. Retrieved January 19, 2026, from [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8331. [Link]
- Science of Synthesis. (n.d.). Formylation of Arylmetal Reagents. Thieme. (Specific citation details would require access to the database, but the principle is widely documented).
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Gillis, E. P., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 10(7), 731-746. [Link]
-
MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr, when we want to replace alcohol with bromine? r/chemhelp. Retrieved January 19, 2026, from [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Procedure for Alkylation. Retrieved January 19, 2026, from [Link]
- Google Patents. (2015). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 19, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 19, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-difluorobenzaldehyde.
-
jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]
-
ARKIVOC. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved January 19, 2026, from [Link]
-
Scilit. (n.d.). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene. Retrieved January 19, 2026, from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2001, October). Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. Retrieved January 19, 2026, from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 19, 2026, from [Link]
- Heterocycles. (n.d.). Pyridine ring formylation by DMF. Retrieved January 19, 2026, from (Specific journal details would be needed for a full URL).
- Google Patents. (n.d.). Preparation method of 2,6-difluorobenzyl bromide.
-
NIH. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 2,6-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemimpex.com [chemimpex.com]
